1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(2-methylphenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C13H12N2/c1-3-8-15-10-12(9-14-15)13-7-5-4-6-11(13)2/h1,4-7,9-10H,8H2,2H3 |
InChI Key |
SHMZKPLHMOHGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2)CC#C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Prop 2 Yn 1 Yl 4 O Tolyl 1h Pyrazole and Its Analogues
General Approaches to Pyrazole (B372694) Ring Construction
The construction of the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. The principal strategies for its synthesis can be broadly categorized into two main types: [3+2] cycloaddition reactions and cyclocondensation reactions. These methods involve the combination of a three-atom component with a two-atom component or a five-atom linear system that undergoes cyclization. For a polysubstituted pyrazole like 1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole, the choice of synthetic route is dictated by the availability of starting materials and the need for regiochemical control.
One of the most powerful and versatile methods for constructing pyrazole rings is the 1,3-dipolar cycloaddition, a type of pericyclic reaction involving a 1,3-dipole and a dipolarophile. tandfonline.com This [3+2] cycloaddition approach is highly efficient for creating five-membered heterocycles. researchgate.net In the context of pyrazole synthesis, the key 1,3-dipoles are typically diazo compounds or nitrilimines, which react with carbon-carbon multiple bonds, such as those in alkynes, to form the pyrazole core. researchgate.net
The reaction between diazo compounds and alkynes is a classic and highly effective method for pyrazole synthesis. researchgate.net This reaction provides a direct route to the pyrazole ring system. For the synthesis of a 4-substituted pyrazole, an appropriately substituted alkyne is reacted with a diazo compound. For instance, reacting an o-tolyl-substituted alkyne with a diazo compound could potentially form the 4-(o-tolyl)pyrazole core. Subsequent N-alkylation with propargyl bromide would yield the target compound. The reaction can often be performed under mild, catalyst-free conditions, sometimes requiring only heat. researchgate.net
The versatility of this method is demonstrated by its tolerance for various functional groups on both the diazo compound and the alkyne. Electron-deficient alkynes have been shown to react smoothly with substituted diazo compounds, yielding pyrazole derivatives with high regioselectivity. researchgate.net
Table 1: Examples of Pyrazole Synthesis via Diazo Compound-Alkyne Cycloaddition
| Diazo Compound | Alkyne | Conditions | Product(s) | Yield | Reference |
| Ethyl diazoacetate | Methyl propionate | Heat | Mixture of regioisomers | 77-90% (major) | nih.gov |
| α-Diazosulfoximines | Disubstituted alkynes | THF | Pyrazolesulfoximines | Good | nih.gov |
| N-Tosylhydrazones (in situ diazo generation) | Bromovinyl acetals | Base | 3,5-Disubstituted pyrazoles | Up to 92% | researchgate.net |
Nitrilimines, typically generated in situ from hydrazonoyl halides, are highly reactive 1,3-dipoles that readily undergo cycloaddition with alkynes to afford pyrazoles. beilstein-journals.org This method provides a high degree of flexibility, as substituents can be varied on both the nitrilimine precursor and the alkyne. To synthesize the target compound's core, a hydrazonoyl halide bearing an o-tolyl group could be treated with a base to form the corresponding nitrilimine, which would then be trapped by an alkyne.
This approach is a key component of multicomponent reactions for pyrazole synthesis, highlighting its efficiency and modularity. beilstein-journals.org The reaction of in situ generated nitrilimines with vinylsulfonium salts has also been reported to produce pyrazole derivatives with high regioselectivity and good yields under mild conditions. organic-chemistry.org
A significant challenge in the synthesis of unsymmetrically substituted pyrazoles via 1,3-dipolar cycloaddition is controlling the regioselectivity. When an unsymmetrical alkyne reacts with a 1,3-dipole, two different regioisomers can be formed. nih.gov The outcome is governed by steric and electronic factors of the substituents on both reactants.
For the cycloaddition of diazo compounds to alkynes, the regioselectivity is often influenced by the electronic nature of the substituents. For example, the reaction of α-diazoesters with terminal alkynes can lead to mixtures of regioisomers, and the ratio depends heavily on the substituents and reaction conditions. researchgate.netnih.gov In some cases, complete regioselectivity can be achieved, particularly when there are strong electronic or steric differences between the alkyne substituents. organic-chemistry.orgthieme.de Computational studies, such as those using Conceptual Density Functional Theory (CDFT), can help predict the favored regioisomer in polar cycloaddition reactions. mdpi.com
Recent advancements have introduced photochemical methods for pyrazole synthesis, often referred to as "photoclick chemistry." sonar.ch This approach uses light, typically UV, to generate the reactive 1,3-dipole in situ under mild, reagent-free conditions. thieme-connect.com For example, 2,5-disubstituted tetrazoles can be photochemically converted into nitrilimines, which then react with alkynes to form pyrazoles. sonar.chworktribe.com This method avoids the need for bases or other reagents to generate the dipole, with nitrogen gas being the only byproduct. thieme-connect.com
This technique offers excellent functional group tolerance and can be implemented in continuous flow systems, allowing for safe and scalable production. thieme-connect.comworktribe.com The photoclick reaction between in situ generated nitrilimines and alkynes has been shown to be an efficient method for accessing a wide variety of pyrazoles. sonar.ch
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a reaction first reported by Ludwig Knorr in 1883. nih.govmdpi.comjk-sci.comresearchgate.net This straightforward approach involves the reaction of a hydrazine derivative, acting as a bidentate nucleophile, with a 1,3-diketone or its synthetic equivalent. nih.govmdpi.com
To synthesize this compound via this route, one would react prop-2-yn-1-ylhydrazine with a 1,3-dicarbonyl compound suitably substituted to introduce the o-tolyl group at the C4 position. A key challenge in this method, especially with unsymmetrical dicarbonyl compounds and substituted hydrazines, is the potential formation of regioisomeric products. nih.govmdpi.com However, reaction conditions can be optimized to favor the desired isomer. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to dramatically increase regioselectivity in the formation of N-substituted pyrazoles. acs.org
The scope of this reaction is broad, encompassing various 1,3-dicarbonyl equivalents such as α,β-unsaturated ketones and β-enaminones. mdpi.com Multicomponent variations, where the 1,3-dicarbonyl or the hydrazine is generated in situ, have further enhanced the efficiency and scope of this classic transformation. nih.gov
Table 2: Illustrative Examples of the Knorr Pyrazole Synthesis and its Variations
| Hydrazine Component | Carbonyl Component | Conditions | Product | Yield | Reference |
| Hydrazine derivatives | 1,3-Diketones | Ethylene glycol, RT | 1,3,5-Substituted pyrazoles | 70-95% | mdpi.com |
| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, RT | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | mdpi.com |
| Methylhydrazine | 1,3-Diketone | Ethanol (B145695) | Regioisomeric mixture of N-methylpyrazoles | N/A | acs.org |
| Tosylhydrazine | α,β-Unsaturated carbonyls | Base | N-functionalized pyrazoles | Good | beilstein-journals.org |
Multicomponent Reaction (MCR) Protocols for Pyrazole Cores
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules like pyrazoles. nih.govbeilstein-journals.orgnih.gov For the synthesis of a 4-aryl-substituted pyrazole core, a common MCR approach involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. rsc.org
A plausible MCR strategy for a precursor to this compound could involve the reaction of an o-tolyl-substituted 1,3-dicarbonyl equivalent, hydrazine hydrate (B1144303), and a suitable third component. The modular nature of MCRs allows for the rapid generation of a library of analogues by varying the starting materials. nih.govbeilstein-journals.org For instance, using different arylhydrazines or substituted 1,3-dicarbonyl compounds can produce a variety of substituted pyrazoles. Subsequent N-alkylation with propargyl bromide would then yield the final product. Some MCRs can directly incorporate the N-substituent by using a substituted hydrazine, such as propargylhydrazine, although this reagent is less common.
Recent advances in MCRs for pyrazole synthesis include the use of novel catalysts and reaction media to improve yields and selectivity. nih.govrsc.org For example, solid-phase vinyl alcohol (SPVA) has been used as a heterogeneous catalyst in solvent-free conditions for the synthesis of aminopyrazole derivatives. rsc.org
Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Aromatic Aldehyde | Malononitrile | Phenylhydrazine | SPVA / Solvent-free | 5-Aminopyrazole-4-carbonitrile | rsc.org |
| Aldehyde | Ketone | Hydrazine | Microwave irradiation | 1,3,5-Trisubstituted Pyrazole | rsc.org |
| (Hetaryl)aldehydes | Malononitrile | Ethyl acetoacetate | Taurine / Water | 1,4-Dihydropyrano[2,3-c]pyrazole | nih.gov |
| Aromatic Aldehydes | p-Toluenesulfonyl hydrazide | Chromones | Metal-free / Cascade | Monocyclic/Tricyclic-fused Pyrazoles | rsc.org |
Transition Metal-Catalyzed Pyrazole Synthesis
Transition metal catalysis has revolutionized the synthesis of pyrazoles, offering powerful tools for the formation of C-C and C-N bonds that are crucial for introducing aryl substituents and functionalizing the pyrazole core. researchgate.netrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are highly effective for forming the C4-o-tolyl bond or the N1-propargyl bond. researchgate.netorganic-chemistry.orgrsc.orgresearchgate.net A common strategy involves the synthesis of a pyrazole core with a handle for cross-coupling, such as a halogen or a triflate group, at the 4-position. This intermediate can then be coupled with o-tolylboronic acid (Suzuki coupling) or an equivalent organometallic reagent.
Alternatively, a pre-functionalized 4-(o-tolyl)pyrazole can be synthesized through other means, followed by a palladium-catalyzed N-alkylation with propargyl bromide or a related propargyl electrophile. The use of sterically hindered phosphine (B1218219) ligands, such as tBuBrettPhos, has been shown to be effective in the coupling of aryl triflates with pyrazole derivatives, accommodating even ortho-substituted substrates. researchgate.netorganic-chemistry.org
Table 2: Palladium-Catalyzed Reactions for N-Arylpyrazole Synthesis
| Pyrazole Substrate | Coupling Partner | Ligand | Catalyst | Product | Reference |
| Pyrazole | Aryl triflate | tBuBrettPhos | Palladium | N-Arylpyrazole | researchgate.netorganic-chemistry.org |
| 3-Trimethylsilylpyrazole | Aryl triflate | tBuBrettPhos | Palladium | 1-Aryl-3-trimethylsilylpyrazole | researchgate.net |
| 1-Methyl-1H-pyrazol-4-amine | Aryl halide | Palladacycle | Palladium | N-Aryl-4-aminopyrazole derivative | rsc.org |
Silver catalysis offers a unique approach to pyrazole synthesis through decarboxylative cyclization. bohrium.comrsc.orgrsc.org This method typically involves the reaction of 1,2-diaza-1,3-dienes with α-keto acids. bohrium.comrsc.orgrsc.org The silver catalyst facilitates a radical decarboxylation followed by cyclization to form the pyrazole ring. This strategy provides a route to multisubstituted pyrazoles under relatively mild conditions. For the synthesis of the target compound, a precursor could be designed where the o-tolyl group is incorporated into one of the starting materials.
For example, a 1,2-diaza-1,3-diene bearing the o-tolyl group could be reacted with an appropriate α-keto acid to construct the pyrazole core. The N-propargyl group would then be introduced in a subsequent step. This methodology has been successfully applied to the synthesis of analogues of FDA-approved drugs, demonstrating its utility in medicinal chemistry. bohrium.comrsc.orgrsc.org
Gold catalysts are exceptionally effective at activating alkyne functionalities, making them ideal for the cyclization of N-propargyl derivatives. acs.orgnih.govacs.orgresearchgate.net In the context of synthesizing fused pyrazole systems, gold-catalyzed intramolecular cyclization of N-propargyl pyrazole derivatives has been explored. acs.orgnih.govacs.orgresearchgate.net While this is often used to create fused rings, the principles can be adapted for other transformations.
For the target molecule, this compound, the propargyl group is a terminal alkyne. Gold catalysis can be employed to facilitate reactions at this alkyne, such as cycloadditions or coupling reactions, to further functionalize the molecule. Research has shown that gold-catalyzed cyclization of pyrazoles with a terminal alkyne can lead to 6-exo-dig cyclization products. acs.orgnih.govacs.orgresearchgate.net
Cascade Reactions and Tandem Processes (e.g., Meyer-Schuster Rearrangement)
Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, provide an elegant and efficient pathway to complex molecular architectures. semanticscholar.orgresearchgate.netresearchgate.net For pyrazole synthesis, cascade reactions can involve cycloadditions followed by rearrangements.
The Meyer-Schuster rearrangement, the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds, can be incorporated into a tandem sequence for pyrazole synthesis. thieme-connect.comwikipedia.orgrsc.org For instance, a propargylic alcohol could undergo a Meyer-Schuster rearrangement to form an α,β-unsaturated ketone in situ, which then reacts with a hydrazine to form the pyrazole ring. A yttrium(III) triflate-catalyzed cascade reaction of tertiary propargylic alcohols with p-toluenesulfonyl hydrazide has been developed for the stereoselective synthesis of α,β-unsaturated hydrazones, which can then be converted into pyrazoles. thieme-connect.com This approach allows for the construction of the pyrazole core from readily available starting materials in a highly controlled manner.
Green Chemistry Methodologies for Pyrazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. benthamdirect.comthieme-connect.comresearchgate.netnih.govsci-hub.se For pyrazole synthesis, this includes the use of environmentally benign solvents like water, solvent-free reaction conditions, and alternative energy sources such as microwave and ultrasound irradiation. benthamdirect.comthieme-connect.comresearchgate.net
Water-based syntheses of pyrazoles are particularly attractive due to the low cost, safety, and environmental friendliness of water. thieme-connect.comresearchgate.net For example, the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be efficiently carried out in water using a catalyst like taurine. nih.gov Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazole derivatives from tosylhydrazones of α,β-unsaturated carbonyl compounds under solvent-free conditions. nih.gov The use of reusable catalysts, such as magnetic nanoparticles, further enhances the green credentials of these synthetic protocols. researchgate.net
Table 3: Green Chemistry Approaches to Pyrazole Synthesis
| Method | Key Features | Example Reaction | Reference |
| Aqueous Synthesis | Use of water as a green solvent. | Four-component synthesis of dihydropyrano[2,3-c]pyrazoles. | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, solvent-free conditions. | Cycloaddition of tosylhydrazones from α,β-unsaturated ketones. | nih.gov |
| Ultrasound Irradiation | Enhanced reaction rates. | Four-component synthesis of dihydropyrano[2,3-c]pyrazoles with a cyanuric acid and 1-methylimidazole (B24206) catalyst system in aqueous medium. | researchgate.net |
| Heterogeneous Catalysis | Use of reusable catalysts like CeO2/SiO2. | Multicomponent reaction to form pyrazolones. | thieme-connect.com |
Catalyst-Free Approaches
Eliminating the need for a catalyst simplifies reaction procedures, reduces costs, and avoids potential product contamination with metal residues. Several catalyst-free methods for pyrazole synthesis have been developed.
One notable strategy is the post-Ugi cascade methodology, which allows for the one-pot synthesis of complex pyrazole-pyrazines without a catalyst. nih.gov This reaction involves an intramolecular N2-arylation of pyrazoles with allenes. nih.gov While the final product is a fused system, the core pyrazole formation under catalyst-free conditions is a significant finding.
Another approach involves the thermal [3+2] cycloaddition of diazo compounds to alkynes. This method can proceed without a catalyst, often by simply stirring the reagents at room temperature or with gentle heating, to afford the corresponding pyrazoles. nih.gov Furthermore, highly selective N-alkylation of pyrazoles has been achieved through a catalyst-free Michael reaction, demonstrating excellent regioselectivity and high yields. researchgate.netsemanticscholar.orgnih.gov These catalyst-free methods offer a streamlined and efficient route to substituted pyrazoles and their precursors.
Installation of the Prop-2-yn-1-yl Substituent at N1-Position of the Pyrazole Ring
Once the 4-(o-tolyl)pyrazole core is established, the propargyl group is introduced at the N1 position. This is typically achieved through N-alkylation reactions.
The most direct method for introducing the propargyl group is the reaction of a 4-(o-tolyl)-1H-pyrazole intermediate with a propargyl halide, such as propargyl bromide or propargyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that subsequently attacks the electrophilic propargyl halide.
Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. For example, novel O-propargylated-N-acetylpyrazole analogs have been prepared by treating N-acetylpyrazoles with propargyl bromide, demonstrating a similar alkylation strategy. nih.gov
Table 2: Conditions for N-Alkylation of Pyrazoles
| Pyrazole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 4-Aryl-1H-pyrazole | Propargyl Bromide | K₂CO₃ / DMF | 1-(Prop-2-yn-1-yl)-4-aryl-1H-pyrazole | nih.gov |
Utilization of Propargyl Alcohol Derivatives in Synthetic Pathways
An alternative to propargyl halides involves the use of propargyl alcohol and its derivatives. The Mitsunobu reaction is a powerful method for alkylating N-H bonds using an alcohol. beilstein-archives.orgsemanticscholar.org In this approach, the 4-(o-tolyl)-1H-pyrazole intermediate would be treated with propargyl alcohol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method proceeds under mild, neutral conditions, offering an alternative to base-mediated alkylations. semanticscholar.org
Furthermore, pyrazoles can be synthesized directly from propargyl alcohols. A one-pot approach involves an acid-catalyzed propargylation of N,N-diprotected hydrazines with a propargyl alcohol, followed by a base-mediated 5-endo-dig cyclization to form the pyrazole ring. nih.gov This strategy could potentially build the N1-propargyl pyrazole core in a single sequence.
In multi-step syntheses, the terminal alkyne of the propargyl group can be reactive under certain conditions (e.g., in the presence of strong bases or transition metals). The acidic proton of the terminal alkyne may interfere with reactions such as metalations or cross-coupling reactions. Therefore, it is sometimes necessary to protect the alkyne moiety.
The most common protecting groups for terminal alkynes are silyl (B83357) groups, with trimethylsilyl (B98337) (TMS) being a prominent example. nih.gov The alkyne can be silylated by treating the N1-propargyl pyrazole with a silyl halide (e.g., TMSCl) in the presence of a base, or with a stronger silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA).
Introduction of the o-Tolyl Substituent at C4-Position of the Pyrazole Ring
The introduction of an aryl group at the C4 position of the pyrazole ring is a key step in the synthesis of the target compound. This can be accomplished either by constructing the pyrazole ring from a precursor already containing the aryl group or by functionalizing a pre-formed pyrazole ring at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions: One of the most powerful and versatile methods for forming aryl-heteroaryl bonds is the palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly effective. nih.gov This reaction typically involves the coupling of a 4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole) with an arylboronic acid (in this case, o-tolylboronic acid). The reaction is catalyzed by a palladium complex, often with a phosphine ligand, in the presence of a base. rsc.orgnih.gov This approach offers high yields and tolerates a wide range of functional groups.
Direct Arylation: Direct C-H arylation has emerged as an attractive alternative to traditional cross-coupling reactions as it avoids the need to pre-functionalize the pyrazole ring with a halogen. However, controlling the regioselectivity of direct arylation on pyrazoles can be challenging, often yielding a mixture of C4 and C5-arylated products. A strategic approach to overcome this involves using a temporary protecting group at the C5 position. For example, a chloro group at C5 can direct the palladium-catalyzed arylation exclusively to the C4 position. nih.govacs.org The chloro group can then be removed in a subsequent step, providing selective access to 4-aryl pyrazoles. nih.govacs.org
Synthesis from Aryl-Containing Precursors: An alternative strategy is to build the pyrazole ring from precursors that already contain the o-tolyl group. For instance, the reaction of symmetrical enaminodiketones with substituted hydrazines can yield 4-aroyl-5-arylpyrazoles. clockss.org By selecting an appropriate enaminodiketone precursor incorporating the o-tolyl moiety, this method could be adapted to synthesize the desired 4-(o-tolyl)pyrazole core.
Table 3: Methods for C4-Arylation of Pyrazoles
| Method | Pyrazole Substrate | Arylating Agent | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo-1H-pyrazole | o-Tolylboronic acid | Pd catalyst, Base | 4-(o-Tolyl)-1H-pyrazole | rsc.org |
| Direct C-H Arylation | 5-Chloro-1H-pyrazole | o-Tolyl bromide | Pd(OAc)₂, Base | 4-(o-Tolyl)-5-chloro-1H-pyrazole | nih.govacs.org |
Cross-Coupling Reactions for Aryl-Pyrazole Bond Formation (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and widely employed method for forming the C4-aryl bond on a pre-existing pyrazole ring. nih.govnumberanalytics.com This strategy involves the reaction of a 4-halopyrazole (typically 4-bromo- or 4-iodo-1H-pyrazole) with an o-tolylboronic acid derivative in the presence of a palladium catalyst and a base. researchgate.net
The reaction is highly efficient and tolerates a wide variety of functional groups, making it a versatile tool for late-stage functionalization in the synthesis of complex molecules. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Common catalysts include palladium(0) complexes like Pd(PPh₃)₄ or systems generated in situ from a palladium(II) precursor such as Pd(OAc)₂ with a phosphine ligand. researchgate.net Microwave-assisted protocols have also been developed to accelerate the reaction, offering advantages of mild conditions, simple operation, and reduced reaction times. ccspublishing.org.cn
The general scheme for this approach is the coupling of a 4-halopyrazole with o-tolylboronic acid. Once the 4-(o-tolyl)-1H-pyrazole core is synthesized, a subsequent N-alkylation step with propargyl bromide yields the final product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in 4-Arylpyrazole Synthesis
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good to Excellent | researchgate.net |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | High | nih.gov |
| PEPPSI-type Pd Complex | Cs₂CO₃ | Dioxane | 80-100 | High | ccspublishing.org.cn |
| Pd/C | K₃PO₄ | DMF/H₂O | 120 | Moderate to High | ccspublishing.org.cn |
Note: This table presents generalized conditions based on literature for analogous 4-arylpyrazole syntheses. Yields are substrate-dependent.
Incorporation of o-Tolyl Precursors in Cyclization Steps
An alternative to forming the aryl-pyrazole bond on a pre-formed heterocycle is to construct the pyrazole ring from acyclic precursors that already contain the o-tolyl substituent. This approach relies on classical condensation-cyclization reactions. The most common method involves the reaction of a hydrazine derivative with a 1,3-difunctional compound, where the o-tolyl group is positioned to become the C4-substituent of the resulting pyrazole. mdpi.comnih.gov
Key precursors include β-dicarbonyl compounds, α,β-unsaturated ketones, and enaminones that bear an o-tolyl group. For instance, the condensation of 2-(o-tolyl)malondialdehyde or an equivalent synthetic precursor with hydrazine hydrate would directly yield 4-(o-tolyl)-1H-pyrazole. Similarly, cyclization reactions involving sulfonyl hydrazines and appropriately substituted enaminones can also be employed to generate the pyrazole core. sci-hub.se This strategy offers a direct route to the desired 4-arylpyrazole scaffold, which can then be N-propargylated to afford the target molecule.
Table 2: Cyclization Strategies Using o-Tolyl Containing Precursors
| o-Tolyl Precursor | Reagent | Key Transformation | Reference |
| 2-(o-tolyl)-1,3-diketone | Hydrazine Hydrate | Paal-Knorr type condensation | nih.gov |
| α-(o-tolyl)-β,γ-unsaturated hydrazone | Copper Catalyst | Aerobic oxidative cyclization | organic-chemistry.org |
| N,N-dimethyl enaminone (with o-tolyl group) | Sulfonyl Hydrazine | p-TSA promoted cyclization | sci-hub.se |
| α,β-alkynic aldehyde (with o-tolyl group) | Hydrazine, then PhSeCl | Electrophilic cyclization | mdpi.com |
Note: This table outlines synthetic pathways for analogous 4-substituted pyrazoles.
Directed Arylation Strategies
Direct C-H arylation has emerged as an increasingly important and atom-economical method for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like organometallics or halides. In the context of pyrazole chemistry, this involves the direct coupling of a C-H bond on the pyrazole ring with an aryl halide.
A significant challenge in the direct arylation of unsubstituted 1H-pyrazole is regioselectivity. The C5-position is generally more electronically favored for functionalization over the C4-position. acs.org To overcome this, a common strategy is to employ a temporary protecting or blocking group at the C5-position. Research has shown that using 5-chloropyrazole allows for a highly regioselective palladium-catalyzed direct arylation at the C4-position with aryl bromides. acs.org The reaction proceeds in high yields, and the chloro group serves as an effective blocking group that prevents undesired C5-arylation and diarylation. Following the C4-arylation with an o-tolyl source (e.g., 2-bromotoluene), the chloro group at the C5-position can be removed via a subsequent dechlorination step to furnish the 4-(o-tolyl)-1H-pyrazole intermediate. This intermediate is then ready for N-propargylation.
Table 3: Conditions for Directed C4-Arylation of 5-Chloropyrazole
| Catalyst | Ligand | Additive / Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ (0.1-1 mol%) | None | KOAc | DMAc or Pentan-1-ol | 140 | acs.org |
Note: This table is based on the reported direct arylation of 5-chloropyrazoles with various aryl bromides.
Reaction Chemistry and Derivatization of 1 Prop 2 Yn 1 Yl 4 O Tolyl 1h Pyrazole Scaffolds
Transformations at the Prop-2-yn-1-yl Moiety
The prop-2-yn-1-yl group, commonly known as a propargyl group, is a versatile functional handle due to the reactivity of its terminal alkyne. This functionality allows for a range of addition and cycloaddition reactions, making it a key site for molecular elaboration.
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for 1,2,3-Triazole Formation
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for forming a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov The terminal alkyne of 1-(prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole serves as an ideal substrate for this transformation. The reaction proceeds reliably with a variety of organic azides in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate. nih.govscispace.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacophore itself. nih.gov
The general scheme for the CuAAC reaction involves the pyrazole (B372694) scaffold reacting with an azide (B81097) (R-N₃) to yield the corresponding 1,2,3-triazole derivative.
Table 1: Examples of CuAAC Reactions with this compound
| Azide Reactant (R-N₃) | R Group | Product Name |
| Benzyl azide | Benzyl | 1-((1-(Benzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(o-tolyl)-1H-pyrazole |
| Azidoethane | Ethyl | 1-((1-(Ethyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(o-tolyl)-1H-pyrazole |
| 1-Azido-4-methoxybenzene | 4-Methoxyphenyl | 1-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(o-tolyl)-1H-pyrazole |
| 2-Azido-2-methylpropane | tert-Butyl | 1-((1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methyl)-4-(o-tolyl)-1H-pyrazole |
Carbonylation and Carboxylation Reactions of the Terminal Alkyne
The terminal alkyne can be functionalized through the incorporation of a carbonyl group. Carboxylation, the addition of carbon dioxide (CO₂), converts the alkyne into a propiolic acid derivative. This transformation can be achieved using organocatalysts, such as simple pyrazoles, which have been shown to be effective in promoting the C-H carboxylation of alkynes with CO₂. rsc.org
Carbonylation reactions, which introduce a carbonyl group via carbon monoxide (CO), can also be employed. Palladium-catalyzed carbonylation of acetylenic compounds in the presence of aryl iodides is a known method for synthesizing substituted pyrazoles, highlighting the utility of this reaction for modifying alkyne-containing scaffolds. orientjchem.org These reactions provide access to carboxylic acids and ketones, which are valuable intermediates for further synthesis.
Table 2: Carbonylation and Carboxylation Products
| Reaction | Reagent(s) | Product Name |
| Carboxylation | CO₂, Base/Catalyst | 3-(4-(o-Tolyl)-1H-pyrazol-1-yl)prop-2-ynoic acid |
| Hydroxycarbonylation | CO, H₂O, Pd or Rh catalyst | 4-(4-(o-Tolyl)-1H-pyrazol-1-yl)-2-oxobut-3-enoic acid |
| Aminocarbonylation | CO, Amine (R-NH₂), Pd catalyst | 3-(4-(o-Tolyl)-1H-pyrazol-1-yl)-N-alkylprop-2-ynamide |
Hydration and Hydroamination Reactions
The carbon-carbon triple bond of the propargyl group can undergo hydration and hydroamination reactions. Hydration of the terminal alkyne, typically catalyzed by mercury, gold, or other transition metal salts, follows Markovnikov's rule to produce a methyl ketone, specifically 1-(4-(o-tolyl)-1H-pyrazol-1-yl)propan-2-one.
Hydroamination involves the addition of an N-H bond from an amine across the alkyne. These reactions can be catalyzed by various metals, including copper, to form enamines or imines, which can subsequently be reduced to form saturated amines. escholarship.orgescholarship.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions.
Table 3: Hydration and Hydroamination Reactions
| Reaction | Reagent(s) | Catalyst | Product Type |
| Hydration | H₂O, H₂SO₄ | HgSO₄ | Methyl Ketone |
| Hydroamination | Aniline | Cu(I) complex | Enamine/Imine |
| Hydroamination | Pyrrolidine | Au(I) complex | Enamine |
Other Cycloaddition Reactions of the Alkyne
Beyond the CuAAC reaction, the terminal alkyne is a competent dipolarophile in other cycloaddition reactions. For instance, in a [3+2] cycloaddition with nitrile imines, it can lead to the formation of a new, differently substituted pyrazole ring. nih.govrsc.org This provides a pathway to complex bi-heterocyclic systems.
The alkyne can also participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), although this typically requires an electron-deficient alkyne or a highly reactive diene. Theoretical studies have explored the mechanisms of intramolecular [4+2] cycloadditions involving alkyne units to form bicyclic aromatic products. rsc.orgresearchgate.netmdpi.com
Table 4: Examples of Other Cycloaddition Reactions
| Reaction Type | Dipole/Diene | Resulting Heterocycle/Adduct |
| [3+2] Cycloaddition | Nitrile Imine | 1,3,5-Trisubstituted Pyrazole |
| [3+2] Cycloaddition | Diazoalkane | 3-Substituted Pyrazole |
| [4+2] Cycloaddition | 1,3-Butadiene | Cyclohexadiene derivative |
Functionalization of the Pyrazole Core
The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution. The electronic properties of the ring, influenced by the two nitrogen atoms and the substituents at the N1 and C4 positions, dictate the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Pyrazole Ring (e.g., Halogenation, Nitration, Sulfonation)
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In the pyrazole ring, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.com However, in the this compound scaffold, this position is already occupied by the o-tolyl group. Consequently, electrophilic substitution must occur at other available positions. The next most likely position for substitution on the pyrazole ring is C5, though this often requires more forcing conditions than substitution at C4. researchgate.net Alternatively, the electron-rich o-tolyl ring can undergo electrophilic substitution.
Halogenation Halogenation of pyrazoles can be achieved using various reagents. researchgate.net N-halosuccinimides (NCS, NBS, NIS) are commonly used for chlorination, bromination, and iodination, respectively. beilstein-archives.org With the C4 position blocked, halogenation may proceed at the C5 position of the pyrazole ring. Alternatively, the o-tolyl group, being an activated benzene (B151609) ring, can be halogenated, with the methyl group directing the electrophile to the ortho and para positions relative to itself.
Nitration Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro (-NO₂) group onto an aromatic ring. For the target scaffold, nitration is expected to occur preferentially on the more activated o-tolyl ring rather than the potentially deactivated pyrazole ring. The directing effect of the methyl group on the tolyl ring would favor the formation of dinitro-substituted tolyl products. Stepwise nitration of pyrazole derivatives has been reported to yield highly nitrated, high-energy materials. nih.govresearchgate.net
Sulfonation Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is generally performed with fuming sulfuric acid (oleum) or chlorosulfuric acid. Studies on 1-phenylpyrazole (B75819) have shown that sulfonation can occur on either the pyrazole or the phenyl ring depending on the conditions. rsc.org For this compound, sulfonation would likely occur on the o-tolyl ring due to the blocked C4 position on the pyrazole.
Table 5: Potential Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Potential Product(s) |
| Bromination | NBS, CCl₄ | 5-Bromo-1-(prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole; 1-(Prop-2-yn-1-yl)-4-(bromo-2-methylphenyl)-1H-pyrazole isomers |
| Nitration | HNO₃, H₂SO₄ | 1-(Prop-2-yn-1-yl)-4-(dinitro-2-methylphenyl)-1H-pyrazole isomers |
| Sulfonation | H₂SO₄/SO₃ | 4-(2-Methyl-sulfophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole-sulfonic acid isomers |
Metalation and Subsequent Reactions
The this compound scaffold possesses two primary sites susceptible to metalation: the terminal acetylenic proton of the propargyl group and the C5-position of the pyrazole ring.
The terminal alkyne proton is the most acidic proton in the molecule and can be readily deprotonated using a strong base to form a metal acetylide. This nucleophilic intermediate can then undergo a variety of subsequent reactions with electrophiles.
Deprotonation of the Terminal Alkyne:
Commonly used bases for the deprotonation of terminal alkynes include organolithium reagents (e.g., n-butyllithium), sodium amide (NaNH₂), or Grignard reagents. ambeed.comlibretexts.org The resulting metal acetylide is a potent nucleophile that can participate in several carbon-carbon and carbon-heteroatom bond-forming reactions.
Table 1: Predicted Reactions of the Metalated Propargyl Group
| Reagent Class | Electrophile Example | Product Type |
|---|---|---|
| Alkyl halides | Iodomethane (CH₃I) | Substituted alkyne |
| Aldehydes/Ketones | Acetone | Propargyl alcohol |
| Epoxides | Ethylene oxide | Homopropargyl alcohol |
Sonogashira Coupling:
A particularly important reaction involving the terminal alkyne is the Sonogashira coupling. rsc.orgnrochemistry.comwikipedia.orglibretexts.org This palladium- and copper-co-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. nrochemistry.comnih.govresearchgate.net This reaction is highly efficient for creating more complex molecular architectures.
Table 2: Representative Conditions for Sonogashira Coupling of N-Propargyl Pyrazoles
| Aryl Halide | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | Room Temperature |
Metalation of the Pyrazole Ring:
While the terminal alkyne is the most reactive site for deprotonation, metalation at the C5-position of the pyrazole ring is also possible, particularly if the terminal alkyne is protected or has already reacted. This directed metalation typically requires a strong organolithium base and can be influenced by the nature of the substituents on the pyrazole ring. The resulting lithiated pyrazole can then be quenched with various electrophiles to introduce functionality at the C5-position.
Ring-Opening Reactions
The pyrazole ring is an aromatic heterocycle and is generally stable under a wide range of reaction conditions. Ring-opening reactions of pyrazoles are not common and typically require specific structural features or harsh reaction conditions. For stable, 1,4-disubstituted aromatic pyrazoles such as this compound, ring-opening is not a readily accessible reaction pathway under standard synthetic transformations. Such reactions are more frequently observed in reduced pyrazole systems like pyrazolines or in pyrazoles bearing specific activating groups that destabilize the aromatic ring. wikipedia.orgrsc.org Some unusual ring-opening/recyclization cascades have been reported for pyrazoles with specific substitution patterns, such as adjacent nitro and azido (B1232118) groups, but these conditions are highly specialized and not broadly applicable. libretexts.orgnrochemistry.com
Chemical Modifications of the o-Tolyl Group
The o-tolyl group offers two main sites for chemical modification: the aromatic ring and the benzylic methyl group.
The o-tolyl group can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing methyl group and the pyrazole ring. The methyl group is an ortho-, para-director. However, due to steric hindrance from the pyrazole moiety, substitution at the positions ortho to the methyl group might be disfavored. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.
The benzylic methyl group of the o-tolyl substituent is susceptible to oxidation and halogenation reactions.
Oxidation:
The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions, or chromic acid. lumenlearning.comlibretexts.orgmasterorganicchemistry.com This transformation provides a route to introduce a carboxylic acid functionality, which can be further derivatized.
Table 3: General Conditions for Benzylic Oxidation
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Aqueous base, heat | Carboxylic acid |
Halogenation:
Free-radical halogenation of the benzylic methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). researchgate.netnih.govyoutube.commasterorganicchemistry.com This reaction introduces a halogen atom onto the methyl group, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Table 4: Conditions for Benzylic Bromination
| Reagent | Initiator | Solvent | Product |
|---|
Synthesis of Complex Hybrid Molecules Incorporating the this compound Structure
The propargyl group is a key functional handle for the construction of more complex molecular architectures, most notably through cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
The terminal alkyne of the this compound scaffold is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.govnih.govjenabioscience.comacs.org This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide. This methodology is widely used to link the pyrazole scaffold to other molecular fragments, creating diverse hybrid molecules. nih.govresearchgate.netambeed.comnih.govbeilstein-journals.org
Table 5: General Conditions for CuAAC (Click Chemistry)
| Copper Source | Reducing Agent (for Cu(II)) | Ligand (optional) | Solvent |
|---|---|---|---|
| CuI | N/A | None | THF, DMF, t-BuOH/H₂O |
Synthesis of Fused Heterocycles:
The versatile reactivity of the pyrazole and its substituents can be exploited to construct fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form pyrazolo-fused systems. While specific examples for the title compound are not prevalent, related N-propargyl pyrazoles have been used in cascade reactions, such as a Sonogashira coupling followed by cyclization, to synthesize substituted pyrazoles. nih.gov Furthermore, pyrazole derivatives can be incorporated into other heterocyclic systems like chromenes and pyrimidines through multicomponent reactions, leading to complex hybrid molecules with potential biological activities. researchgate.netnih.govarkat-usa.orgmdpi.comnih.govnih.govnih.govbeilstein-journals.orgnih.gov
Structural Characterization and Elucidation of 1 Prop 2 Yn 1 Yl 4 O Tolyl 1h Pyrazole and Its Analogues
Spectroscopic Methodologies for Structural Confirmation
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the structural confirmation of 1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of a compound analogous to this compound, distinct signals corresponding to the aromatic protons of the tolyl group, the pyrazole (B372694) ring protons, and the protons of the propargyl moiety would be expected.
The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution of the tolyl group. The pyrazole ring protons, H-3 and H-5, would appear as singlets, with their chemical shifts influenced by the electronic effects of the substituents. The propargyl group would be characterized by a singlet for the methylene (B1212753) (CH₂) protons and a triplet for the terminal alkyne proton, with a characteristic small coupling constant (J-coupling) between them. The methyl group of the o-tolyl substituent would present as a distinct singlet in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Spectral Data for a 1-(Prop-2-yn-1-yl)-4-aryl-1H-pyrazole Analogue
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | Pyrazole H-5 |
| 7.71 | s | 1H | Pyrazole H-3 |
| 7.47-7.27 | m | 4H | Aromatic (Tolyl) |
| 4.95 | d, J=2.4 Hz | 2H | N-CH₂ |
| 2.50 | t, J=2.4 Hz | 1H | C≡CH |
| 2.35 | s | 3H | Tolyl-CH₃ |
Note: Data is representative of a closely related analogue and may not reflect the exact values for this compound.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the ¹³C NMR spectrum would be expected to show signals for the carbons of the pyrazole ring, the tolyl group (including the methyl carbon), and the propargyl group (including the sp-hybridized alkyne carbons). The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substitution pattern.
Table 2: Representative ¹³C NMR Spectral Data for a 1-(Prop-2-yn-1-yl)-4-aryl-1H-pyrazole Analogue
| Chemical Shift (δ, ppm) | Assignment |
| 152.6 | Pyrazole C-5 |
| 140.4 | Pyrazole C-3 |
| 135.4 | Aromatic (Tolyl) |
| 132.6 | Aromatic (Tolyl) |
| 130.6 | Aromatic (Tolyl) |
| 129.0 | Aromatic (Tolyl) |
| 128.9 | Aromatic (Tolyl) |
| 126.0 | Aromatic (Tolyl) |
| 123.2 | Pyrazole C-4 |
| 78.5 | C ≡CH |
| 72.0 | C≡C H |
| 40.5 | N-CH₂ |
| 21.0 | Tolyl-CH₃ |
Note: Data is representative of a closely related analogue and may not reflect the exact values for this compound.
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing unambiguous evidence for the proposed structure. science.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. sdsu.edu For instance, it would confirm the coupling between the methylene protons and the terminal alkyne proton of the propargyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For example, the signal for the N-CH₂ protons would correlate with the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected between the N-CH₂ protons and the C-3 and C-5 carbons of the pyrazole ring, as well as the terminal alkyne carbon. Correlations between the pyrazole H-5 proton and the carbons of the tolyl ring would confirm the attachment of the aryl group at the C-4 position of the pyrazole.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡C and ≡C-H stretching of the alkyne, C=C and C=N stretching of the aromatic and pyrazole rings, and C-H stretching of the aromatic and aliphatic portions of the molecule.
Table 3: Representative IR Absorption Bands for a 1-(Prop-2-yn-1-yl)-4-aryl-1H-pyrazole Analogue
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | ≡C-H stretch (Alkyne) |
| ~3100 | C-H stretch (Aromatic & Pyrazole) |
| ~2950 | C-H stretch (Aliphatic) |
| ~2120 | C≡C stretch (Alkyne) |
| ~1600, 1500, 1450 | C=C and C=N stretch (Aromatic & Pyrazole) |
Note: Data is representative and may vary for the specific compound.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can further aid in structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the propargyl group or cleavage of the tolyl substituent, providing further evidence for the proposed structure. For a related analogue, a calculated mass for the protonated molecule [M+H]⁺ was found to be consistent with the expected molecular formula, confirming the elemental composition. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula. For this compound, with a nominal mass of 222.29 g/mol , HRMS would be expected to yield a mass measurement with an accuracy in the parts-per-million (ppm) range. This level of precision is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions.
In a typical HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The high resolving power of the instrument allows for the separation of ions with very similar masses, providing a clear and accurate reading. The experimentally determined mass can then be compared to the theoretical exact masses of potential molecular formulas to confirm the identity of the compound.
Illustrative HRMS Data for this compound:
| Parameter | Expected Value |
| Molecular Formula | C15H14N2 |
| Theoretical Exact Mass | 222.1157 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| Adduct | [M+H]+ |
| Calculated m/z | 223.1230 |
| Measured m/z | 223.1228 |
| Mass Error | < 5 ppm |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would typically be used to generate protonated molecules ([M+H]+) or other adducts, which can then be detected by the mass analyzer. nih.gov The resulting mass spectrum provides information about the molecular weight of the compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed in conjunction with ESI to obtain structural information. In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide insights into the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the propargyl group or cleavage of the bond between the pyrazole and tolyl rings.
Expected Fragmentation Pattern in ESI-MS/MS:
| Precursor Ion (m/z) | Expected Fragment Ions (m/z) | Corresponding Neutral Loss |
| 223.12 ([M+H]+) | 184.09 | Propargyl group (C3H3) |
| 131.07 | Tolyl group (C7H7) | |
| 91.05 | Tropylium ion (C7H7+) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.
For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions associated with the aromatic pyrazole and tolyl rings. youtube.com The conjugation between these two ring systems would influence the energy of these transitions and, consequently, the λmax values. The presence of the propargyl group is not expected to significantly alter the main absorption bands, which are primarily dictated by the aryl-pyrazole chromophore. The solvent used for the analysis can also influence the position and intensity of the absorption bands.
Illustrative UV-Vis Spectroscopic Data:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Ethanol (B145695) | ~250-260 | ~15,000 - 20,000 | π → π* (Pyrazole ring) |
| ~270-280 | ~10,000 - 15,000 | π → π* (Tolyl ring) |
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction Analysis
To perform a single-crystal X-ray diffraction analysis, a suitable single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is then analyzed to determine the crystal system, space group, and the precise coordinates of each atom in the unit cell. researchgate.netnih.gov
The resulting crystal structure would confirm the connectivity of the atoms and provide accurate measurements of all bond lengths and angles. For instance, the planarity of the pyrazole ring and the dihedral angle between the pyrazole and tolyl rings would be precisely determined. nih.govspast.org
Illustrative Crystallographic Data:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | ~8-12 |
| b (Å) | ~10-15 |
| c (Å) | ~15-20 |
| α (°) | 90 |
| β (°) | ~90-105 |
| γ (°) | 90 |
| Volume (ų) | ~1500-2500 |
| Z | 4 or 8 |
Conformational Analysis from Crystal Structures
The crystal structure provides a snapshot of the molecule's conformation in the solid state. A key conformational feature of this compound is the dihedral angle between the planes of the pyrazole and o-tolyl rings. mdpi.com This angle is influenced by steric hindrance from the ortho-methyl group on the tolyl ring, which would likely force the two rings to adopt a non-coplanar arrangement. The precise value of this dihedral angle would be determined from the crystallographic data. Additionally, the conformation of the flexible propargyl group relative to the pyrazole ring would be elucidated.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds. It provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a molecule. This data is then used to determine the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element present. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula to ascertain the purity and confirm the elemental composition of the synthesized molecule.
Theoretical Elemental Composition of this compound
To illustrate the process, the theoretical elemental percentages for the target compound are calculated as follows:
Molecular Formula: C₁₃H₁₂N₂
Molar Mass: 196.25 g/mol
Calculation for Carbon (C): (13 * 12.01) / 196.25 * 100% = 79.56%
Calculation for Hydrogen (H): (12 * 1.01) / 196.25 * 100% = 6.16%
Calculation for Nitrogen (N): (2 * 14.01) / 196.25 * 100% = 14.28%
Table 1: Theoretical Elemental Analysis Data for C₁₃H₁₂N₂
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 79.56 |
| Hydrogen | H | 6.16 |
| Nitrogen | N | 14.28 |
In a typical research setting, the synthesized this compound would be subjected to combustion analysis. The results would be considered acceptable if the experimentally determined percentages for C, H, and N are within ±0.4% of the calculated theoretical values.
Elemental Analysis of Pyrazole Analogues
The scientific literature contains numerous examples of elemental analysis for various pyrazole derivatives, confirming their empirical formulas. For instance, in the synthesis and characterization of other novel pyrazole compounds, researchers consistently report elemental analysis data that aligns closely with their proposed structures. orientjchem.orgderpharmachemica.comresearchgate.netbohrium.comnih.gov For example, the characterization of certain pyrazole derivatives containing a quinoline (B57606) ring involved elemental analysis to confirm their composition. bohrium.com Similarly, studies on halogenated aminopyrazole derivatives also utilized this technique to validate the synthesized structures. nih.gov These examples underscore the integral role of elemental analysis in the structural elucidation of new chemical entities within the pyrazole class.
Based on the comprehensive search for "this compound," it has been determined that there are no publicly available scientific articles or research data that specifically address the computational and theoretical investigations of this particular compound. The search did not yield any studies related to its quantum chemical calculations, including Density Functional Theory (DFT) for electronic structure, molecular orbital analysis (HOMO-LUMO gaps, charge distribution), or Time-Dependent DFT (TD-DFT) for electronic excitation properties. Furthermore, no information was found regarding its molecular modeling, dynamics simulations, conformational analysis, or the elucidation of its reaction pathways and mechanisms through computational methods.
Therefore, it is not possible to provide the requested article with scientifically accurate and detailed content for each specified section and subsection as outlined in the user's instructions. The absence of research on this specific molecule means that no data tables or detailed research findings can be generated without resorting to speculation, which would violate the core requirement for factual accuracy.
Computational and Theoretical Investigations of 1 Prop 2 Yn 1 Yl 4 O Tolyl 1h Pyrazole
Structure-Activity Relationship (SAR) Studies through Computational Modeling
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole (B372694) derivatives, various QSAR studies have been conducted to predict their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com These models typically employ a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to quantify the structural attributes of the molecules.
Although a specific QSAR model for 1-(prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole has not been reported, a hypothetical model could be developed using a dataset of structurally related pyrazole analogs with known biological activities. The descriptors for such a model would likely include:
Topological descriptors: Molecular connectivity indices, shape indices.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Steric descriptors: Molar refractivity, van der Waals volume.
The development of a robust QSAR model would enable the prediction of the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.
Table 1: Hypothetical Descriptors for a QSAR Model of Pyrazole Derivatives
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a reaction. |
| Steric | Molar Refractivity | Describes the volume occupied by the molecule and its polarizability. |
| Hydrophobic | LogP (Partition Coefficient) | Indicates the molecule's lipophilicity, affecting membrane permeability. |
| Topological | Wiener Index | Reflects the branching of the molecular structure. |
This table is illustrative and based on general principles of QSAR modeling for heterocyclic compounds.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For this compound, molecular docking studies could be employed to identify potential biological targets and to understand the key molecular interactions driving its binding affinity. Given the known biological activities of other pyrazole derivatives, potential targets for this compound could include protein kinases, cyclooxygenases, and various receptors. nih.govresearchgate.net
A typical molecular docking workflow would involve:
Preparation of the Ligand: Generation of the 3D structure of this compound and optimization of its geometry.
Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using a docking algorithm to place the ligand into the active site of the receptor in various conformations and orientations.
Scoring and Analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Table 2: Potential Biological Targets for Molecular Docking of Pyrazole Derivatives
| Target Class | Specific Protein Example (PDB ID) | Potential Therapeutic Area |
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |
| Cyclooxygenases | Cyclooxygenase-2 (COX-2) | Inflammation |
| G-protein Coupled Receptors | Cannabinoid Receptor 1 (CB1) | Neurological Disorders |
This table provides examples of protein targets that have been studied in the context of other pyrazole derivatives and could be relevant for this compound.
The insights gained from molecular docking studies can guide the rational design of new derivatives with improved binding affinity and selectivity for a specific biological target. For instance, if a particular interaction, such as a hydrogen bond with a key amino acid residue, is found to be crucial for binding, modifications to the ligand can be made to enhance this interaction.
Mechanistic Studies of Biological Activities and Applications of 1 Prop 2 Yn 1 Yl 4 O Tolyl 1h Pyrazole Derivatives
Exploration of Enzyme and Receptor Interaction Mechanisms
The versatility of the pyrazole (B372694) scaffold allows for its interaction with a wide range of biological targets, leading to the modulation of various cellular pathways. The following subsections detail the mechanistic insights into how pyrazole derivatives exert their effects on key enzymes and receptors.
Kinase Inhibition Mechanisms
Kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is often implicated in diseases such as cancer. Pyrazole derivatives have emerged as a significant class of kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR): Certain pyrazole derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase involved in cell proliferation. One such derivative, compound 4a, demonstrated significant cytotoxicity against HepG2 cells with an IC50 value of 0.15 ± 0.03 μM and an EGFR inhibitory IC50 of 0.31 ± 0.008 μM. nih.gov Molecular docking studies suggest that these compounds bind to the EGFR active site, with binding scores comparable to the established inhibitor erlotinib. nih.gov Another study on indenopyrazole derivatives also highlighted their potential as EGFR tyrosine kinase inhibitors for non-small cell lung cancer therapy. mdpi.com
Ca2+ Release-Activated Ca2+ (CRAC) Channel: Pyrazole derivatives, such as BTP2, are potent and specific inhibitors of CRAC channels, which are essential for T-cell activation. nih.gov The inhibition of these channels by pyrazole compounds has been shown to suppress Ca2+ entry following T-cell receptor stimulation. nih.gov This, in turn, inhibits Ca2+-dependent gene expression and proliferation of T-lymphocytes. nih.gov A series of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides has also been developed as CRAC channel inhibitors, with some compounds showing high selectivity over voltage-operated channels. nih.gov
Cyclooxygenases (COX): The pyrazole scaffold is a key feature of several selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and shown to be more potent inhibitors of COX-2 than COX-1. nih.gov Molecular docking studies have confirmed that these derivatives fit well within the COX-2 active site. nih.govresearchgate.net Hybrid molecules incorporating both pyrazole and pyridazine (B1198779) moieties have also been developed as selective COX-2 inhibitors, with some demonstrating superior activity to celecoxib. rsc.org
5-Lipoxygenase (5-LO): 1,5-Diarylpyrazoles, which are known for their COX-2 inhibitory activity, have also been investigated as inhibitors of 5-lipoxygenase (5-LO). nih.gov 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govthieme-connect.de The inhibition of 5-LO by pyrazole derivatives presents a dual-inhibition approach to treating inflammatory conditions. nih.gov
Heat Shock Protein 90 (HSP90): The molecular chaperone HSP90 is a critical target in cancer therapy due to its role in stabilizing oncoproteins. nih.govcore.ac.uk A class of 3,4-diaryl pyrazole resorcinol (B1680541) compounds has been identified as potent HSP90 inhibitors. core.ac.uknih.govresearchgate.net X-ray crystallography has revealed that these compounds bind to the N-terminal ATP-binding pocket of HSP90, mimicking the binding of the natural product inhibitor radicicol. core.ac.uknih.gov This inhibition leads to the degradation of HSP90 client proteins, such as Raf-1 and Her2, and subsequent inhibition of cancer cell growth. nih.gov
| Target Kinase/Channel | Pyrazole Derivative Class | Key Findings |
| EGFR | Pyrazole derivatives, Indenopyrazoles | Potent inhibition of EGFR and cytotoxicity in cancer cell lines. nih.govmdpi.com |
| CRAC Channel | BTP2, 4'-[(Trifluoromethyl)pyrazol-1-yl]carboxanilides | Specific inhibition of Ca2+ entry in T-lymphocytes, leading to immunosuppression. nih.govnih.gov |
| Cyclooxygenases (COX) | 1,3,5-Triaryl-4,5-dihydro-1H-pyrazoles, Pyrazole-pyridazine hybrids | Selective inhibition of COX-2 over COX-1, demonstrating anti-inflammatory potential. nih.govrsc.org |
| 5-Lipoxygenase (5-LO) | 1,5-Diarylpyrazoles | Dual inhibition of COX-2 and 5-LO for broad anti-inflammatory effects. nih.gov |
| Heat Shock Protein 90 (HSP90) | 3,4-Diaryl pyrazole resorcinols | ATP-competitive inhibition of HSP90, leading to degradation of oncoproteins. nih.govcore.ac.uknih.gov |
Phosphodiesterase Inhibition Mechanisms
Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways. While the core compound "1-(prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole" has not been directly studied for PDE inhibition, related pyrazoline derivatives have been explored. For instance, new derivatives have been designed by incorporating a pyrazoline pharmacophore into Pentoxifylline, a nonselective PDE inhibitor. alrasheedcol.edu.iq This suggests the potential for developing pyrazole-based PDE inhibitors.
Receptor Modulator Mechanisms
Metabotropic Glutamate Receptor 4 (mGlu4): While direct modulation by the title compound is not reported, related heterocyclic structures show activity. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been used to develop novel mGlu4 receptor antagonists. Positive allosteric modulators (PAMs) of the mGlu4 receptor have been developed from 1,2,4-oxadiazole (B8745197) derivatives, which share some structural similarities with pyrazoles. nih.gov Activation of mGlu4 receptors has been shown to inhibit the growth of medulloblastomas. nih.gov
Inhibition of Viral Replication Enzymes
Measles Virus RNA Polymerase Complex: Pyrazole carboxamide derivatives have been identified as potent non-nucleoside inhibitors of the measles virus (MV) RNA-dependent RNA polymerase (RdRp). nih.govnih.gov One such inhibitor, ERDRP-0519, has been shown to block all phosphodiester bond formation activity of the polymerase, locking it in a pre-initiation conformation. plos.org This unique mechanism of action makes these compounds promising candidates for measles therapy. plos.org
HIV-1 Reverse Transcriptase (RT): The pyrazole scaffold has been utilized to develop non-diketo acid inhibitors of the HIV-1 ribonuclease H (RNase H) function of reverse transcriptase. nih.gov These pyrrolyl–pyrazole carboxylic acids have shown selective inhibition of RNase H in the low micromolar to submicromolar range. nih.gov Additionally, fragment-based drug discovery has identified pyrazolo[1,5-a]pyridine (B1195680) derivatives that inhibit HIV-1 RT, with some showing activity against drug-resistant mutant strains. mdpi.com The mode of inhibition for some non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves altering the optimal stereochemistry of the polymerase active site. nih.gov
| Viral Enzyme | Pyrazole Derivative Class | Mechanism of Action |
| Measles Virus RNA Polymerase | Pyrazole carboxamides | Allosteric inhibition, locking the polymerase in a pre-initiation state and blocking all RNA synthesis. plos.org |
| HIV-1 Reverse Transcriptase (RNase H) | Pyrrolyl–pyrazole carboxylic acids | Selective inhibition of the RNase H function. nih.gov |
| HIV-1 Reverse Transcriptase (Polymerase) | Pyrazolo[1,5-a]pyridines | Inhibition of polymerase activity, with some activity against resistant mutants. mdpi.com |
Agrochemical Target Mechanisms
The structural features of pyrazole derivatives also lend themselves to applications in agriculture, particularly as herbicides.
Herbicidal Action Mechanisms
Pigment Biosynthesis Inhibition: A number of 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives have been synthesized and shown to exhibit herbicidal activity through the inhibition of pigment biosynthesis. researchgate.netnih.gov These compounds cause bleaching in susceptible weeds, indicating interference with chlorophyll (B73375) and carotenoid production. nih.govnih.gov The structure-activity relationship studies have highlighted the importance of the alkynyloxy group at the 6-position of the pyrimidine (B1678525) ring for this bleaching activity. nih.gov Another class of pyrazole derivatives containing a benzoyl scaffold has been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in pigment biosynthesis, showing both pre- and post-emergence herbicidal activity. researchgate.net
| Agrochemical Target | Pyrazole Derivative Class | Mechanism of Action |
| Pigment Biosynthesis | 4-(1H-Pyrazol-1-yl)-6-(alkynyloxy)-pyrimidines | Inhibition of chlorophyll and carotenoid production, leading to bleaching. nih.govnih.gov |
| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Pyrazole derivatives with a benzoyl scaffold | Inhibition of a key enzyme in the pigment biosynthesis pathway. researchgate.net |
Insecticidal Action Mechanisms
While direct mechanistic studies on this compound are not extensively documented, the insecticidal action of structurally related phenylpyrazole compounds is well-established. The primary mode of action for many phenylpyrazole insecticides, such as fipronil, is the disruption of the insect's central nervous system. uobasrah.edu.iqconicet.gov.arresearchgate.net
These compounds act as noncompetitive antagonists of the γ-aminobutyric acid (GABA) receptor. conicet.gov.arnih.gov GABA is the principal inhibitory neurotransmitter in the insect central nervous system, and its receptor controls a chloride ion channel. nih.gov By binding to the GABA receptor, phenylpyrazole insecticides block the influx of chloride ions into neurons. uobasrah.edu.iqresearchgate.net This inhibition of the GABA-gated chloride channel leads to hyperexcitation of the insect's nervous system, resulting in paralysis and death. conicet.gov.ar
The binding of these insecticides is thought to occur at a site within the chloride channel itself, distinct from the GABA binding site. Structure-activity relationship studies on related compounds have identified key features for potent insecticidal activity, including specific substituents on the pyrazole and phenyl rings. nih.gov It is plausible that this compound derivatives exert their insecticidal effects through a similar mechanism, targeting the insect GABA receptor. However, specific experimental validation for this particular compound is required.
Fungicidal Action Mechanisms
The fungicidal mechanisms of pyrazole derivatives can be diverse and depend on their specific structural features. A prominent mode of action for a significant class of pyrazole fungicides, particularly pyrazole-4-carboxamides, is the inhibition of succinate (B1194679) dehydrogenase (SDH). medchemexpress.comnih.govnih.gov SDH, also known as complex II, is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. By inhibiting SDH, these fungicides disrupt fungal respiration, leading to a depletion of cellular energy and ultimately cell death.
Another proposed mechanism for certain pyrazole derivatives involves the introduction of an isothiocyanate group. This functional group can react with sulfhydryl groups in fungal proteins, such as those in amino acids, potentially leading to the inactivation of essential enzymes and proteins, thereby causing fungal death. nih.gov
Given that this compound lacks the characteristic carboxamide or isothiocyanate moieties of well-studied pyrazole fungicides, its mechanism of action, should it possess fungicidal properties, may differ. Further research is necessary to elucidate the specific molecular targets and pathways affected by this particular compound in pathogenic fungi.
Mechanistic Basis for Anti-Parasitic Activities
Pyrazole derivatives have shown promise as anti-parasitic agents, with research indicating various potential mechanisms of action against parasites like Leishmania and Trypanosoma.
Anti-Leishmanial Mechanisms: A key target for anti-leishmanial pyrazole derivatives is the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is an essential component of the parasite's cell membrane, and its disruption can lead to cell lysis. Specifically, some pyrazole compounds have been shown to inhibit 14-alpha demethylase, a critical enzyme in this pathway. nih.gov Molecular docking studies have further supported the interaction of pyrazole derivatives with this enzyme. nih.govnbinno.com The inhibition of other enzymes, such as pteridine (B1203161) reductase (PTR1), has also been investigated as a potential anti-leishmanial mechanism for some pyrazole-containing compounds. malariaworld.org
Anti-Trypanosomal Mechanisms: The anti-trypanosomal activity of pyrazole derivatives has been linked to several potential targets. One of the primary targets is cruzipain, a cysteine protease essential for the parasite's survival and replication. nih.gov Inhibition of this enzyme can disrupt the parasite's life cycle. Other potential molecular targets include iron-dependent superoxide (B77818) dismutase (Fe-SOD) and CYP51 (sterol 14α-demethylase), which is also a target in Leishmania. nih.govmdpi.com Some N-ethylurea pyrazole derivatives have demonstrated a rapid, trypanocidal (fast-killing) effect, suggesting a mechanism that leads to swift parasite death, although the precise molecular basis for this rapid action is still under investigation. nih.gov
Investigation of Pyrazole Derivatives as Organocatalysts
Simple pyrazole derivatives have emerged as effective bifunctional organocatalysts, particularly in the carboxylation of alkynes with carbon dioxide (CO₂). rsc.orgresearchgate.net This reaction is a highly atom-economical method for synthesizing propiolic acids, which are valuable chemical intermediates.
The proposed mechanism for this pyrazole-catalyzed reaction involves a dual activation role. The pyrazole molecule is believed to act as both a Brønsted acid and a Lewis base. The N-H proton of the pyrazole can activate the alkyne substrate, making it more susceptible to nucleophilic attack. Simultaneously, the other nitrogen atom of the pyrazole ring can act as a Lewis base to activate the CO₂ molecule. This cooperative activation facilitates the C-H carboxylation of the terminal alkyne. This organocatalytic system offers a metal-free alternative to traditional transition metal-catalyzed carboxylation reactions. rsc.orgresearchgate.net
Coordination Chemistry and Material Science Applications of 1 Prop 2 Yn 1 Yl 4 O Tolyl 1h Pyrazole As a Ligand
Design and Synthesis of 1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole as a Ligand
The design of this compound incorporates several key features that make it an attractive ligand for coordination chemistry. The pyrazole (B372694) ring itself offers a readily available nitrogen donor atom for coordination to a metal center. The presence of the o-tolyl group at the 4-position can influence the steric and electronic properties of the ligand, potentially impacting the geometry and stability of the resulting metal complexes. Furthermore, the propargyl group at the 1-position introduces a terminal alkyne functionality, which can be utilized for further post-synthetic modifications or for the construction of more complex molecular architectures.
The synthesis of this compound can be achieved through a multi-step process. A common approach to the synthesis of pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net For the synthesis of the 4-(o-tolyl)-1H-pyrazole core, a suitable precursor would be a β-diketone bearing an o-tolyl group. Subsequent N-alkylation with propargyl bromide in the presence of a base would then yield the desired product.
Table 1: Plausible Synthetic Route for this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | o-tolylacetophenone, Ethyl formate | Sodium ethoxide, Ethanol (B145695) | 1-(o-tolyl)-3-hydroxyprop-2-en-1-one |
| 2 | 1-(o-tolyl)-3-hydroxyprop-2-en-1-one, Hydrazine hydrate (B1144303) | Acetic acid, Ethanol, Reflux | 4-(o-tolyl)-1H-pyrazole |
| 3 | 4-(o-tolyl)-1H-pyrazole, Propargyl bromide | Potassium carbonate, Acetonitrile (B52724), Reflux | This compound |
Complex Formation with Transition Metal Ions
Pyrazole derivatives are well-known for their ability to form stable complexes with a variety of transition metal ions. researchgate.netjocpr.com The nitrogen atoms of the pyrazole ring act as Lewis bases, donating their lone pair of electrons to the empty orbitals of the metal ion. This compound is expected to coordinate to transition metal ions such as copper(II), nickel(II), zinc(II), and cadmium(II) to form complexes of varying stoichiometries and geometries. researchgate.netresearchgate.net The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The nature of the metal ion, the counter-anion, and the reaction conditions can all influence the final structure of the complex.
Characterization of Pyrazole-Metal Complexes (e.g., Spectroscopic, Magnetic Susceptibility)
The characterization of newly synthesized pyrazole-metal complexes is crucial for determining their structure and properties. A combination of spectroscopic techniques and magnetic susceptibility measurements is typically employed.
Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the coordination of the pyrazole ligand to the metal ion. A shift in the stretching frequency of the C=N bond in the pyrazole ring upon complexation is often observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.
UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the d-d transitions of the metal ion and charge-transfer bands, which can be indicative of the coordination geometry.
Magnetic Susceptibility: For paramagnetic complexes, measuring the magnetic susceptibility as a function of temperature can determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the spin state of the metal ion.
Table 2: Expected Spectroscopic Data for a Hypothetical [Cu(this compound)₂Cl₂] Complex
| Technique | Key Observation | Interpretation |
| IR (cm⁻¹) | Shift of C=N stretch to lower frequency | Coordination of pyrazole nitrogen to Cu(II) |
| UV-Vis (nm) | Broad d-d transition band in the visible region | Distorted tetrahedral or square planar geometry |
| Magnetic Moment (B.M.) | ~1.8 - 2.2 | One unpaired electron on the Cu(II) center |
Exploration of Pyrazole Ligand Coordination Modes
Pyrazole ligands can exhibit a variety of coordination modes. researchgate.net The most common mode is monodentate coordination through one of the nitrogen atoms. However, depending on the substituents on the pyrazole ring and the nature of the metal ion, other coordination modes such as bridging between two metal centers can also occur. For this compound, monodentate coordination is the most likely mode. The steric bulk of the o-tolyl group may hinder the formation of bridging complexes.
Photophysical Properties of Pyrazole-Containing Metal Complexes
The incorporation of pyrazole ligands into metal complexes can lead to interesting photophysical properties, including fluorescence. researchgate.netnih.gov The emission properties of these complexes can be tuned by modifying the structure of the pyrazole ligand and the nature of the metal ion. ub.edu For instance, the introduction of aromatic substituents can enhance the luminescence of the complexes. The photophysical properties of complexes containing this compound are expected to be influenced by the electronic nature of the o-tolyl group and the presence of the propargyl functionality.
Application in Fluorescent Substances and Dyes
The tunable fluorescence properties of pyrazole-containing metal complexes make them promising candidates for applications as fluorescent substances and dyes. nih.govnih.gov These materials can be used in a variety of applications, including organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging agents. nih.gov The presence of the terminal alkyne in this compound provides a handle for covalently attaching these fluorescent complexes to other molecules or materials, further expanding their potential applications. For example, they could be incorporated into polymers to create fluorescent plastics or attached to biomolecules for use in medical diagnostics.
Future Research Directions and Translational Potential of Research on 1 Prop 2 Yn 1 Yl 4 O Tolyl 1h Pyrazole
Development of More Efficient and Sustainable Synthetic Routes
While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, are well-established, future research must prioritize the development of green and sustainable synthetic pathways. mdpi.comnih.gov Modern synthetic chemistry is increasingly focused on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. ias.ac.in
Future synthetic strategies for 1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole should focus on:
Multicomponent Reactions (MCRs): One-pot MCRs that combine starting materials like an o-tolyl-substituted 1,3-dielectrophile, propargylhydrazine, and a catalyst would significantly improve step economy and reduce purification needs. mdpi.com
Green Solvents and Catalysts: Replacing traditional organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a key goal. researchgate.net The use of recyclable catalysts, such as nano-ZnO or supramolecular catalysts like β-cyclodextrin, can further enhance the sustainability of the process. mdpi.comresearchgate.net
Alternative Energy Sources: Techniques like microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ias.ac.inresearchgate.net These methods often lead to higher yields and cleaner reaction profiles.
| Method | Description | Advantages | Potential Application for Target Compound |
|---|---|---|---|
| Traditional Knorr Synthesis | Cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, often in acetic acid or ethanol (B145695) under reflux. nih.gov | Well-established, reliable for many substrates. | Reaction of an o-tolyl-1,3-diketone with propargylhydrazine. |
| Ultrasound-Assisted Synthesis | Use of ultrasonic radiation to promote the reaction, often in green solvents like water/PEG. researchgate.net | Reduced reaction times, high yields, eco-friendly, often catalyst-free. researchgate.net | A one-pot reaction of o-tolyl aldehyde, a ketone, and propargylhydrazine under ultrasound. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture, accelerating the rate of reaction. ias.ac.in | Extremely fast, improved yields, suitable for solvent-free conditions. | Rapid cyclocondensation performed under solvent-free microwave conditions. |
| Mechanochemistry (Ball Milling) | Reactions are induced by mechanical force in a ball mill, often under solvent-free conditions. nih.gov | Eliminates bulk solvents, high efficiency, applicable to a wide range of substrates. nih.gov | Solid-state synthesis from starting materials with a catalytic amount of acid. nih.gov |
Advanced Computational Design for Targeted Research
Computational chemistry has become an essential tool in modern drug discovery, allowing for the rational design and optimization of lead compounds before their synthesis. eurasianjournals.com For a molecule like this compound, computational methods can predict its physicochemical properties, potential biological targets, and binding interactions.
Key computational approaches for future research include:
Molecular Docking: This technique can predict the binding pose and affinity of the molecule within the active sites of various biological targets, such as protein kinases, which are frequently targeted by pyrazole-based inhibitors. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies like CoMFA and CoMSIA can be used to build models that correlate the structural features of a series of pyrazole analogs with their biological activity, guiding the design of more potent compounds. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its stability within a protein's binding pocket over time, offering a more accurate assessment of the binding interactions. mdpi.comnih.gov
Covalent Docking: The terminal alkyne of the propargyl group can act as a "warhead" for covalent inhibition of a target protein, for example, by binding to a nearby cysteine residue. Specialized covalent docking algorithms can model this irreversible binding, which is a highly sought-after mechanism for potent and selective inhibitors. nih.gov
| Technique | Objective | Predicted Outcome for this compound |
|---|---|---|
| Molecular Docking | Identify potential biological targets and predict binding modes. researchgate.net | Binding affinity and key interactions with kinases (e.g., EGFR, VEGFR), HDACs, or other enzymes. nih.govnih.gov |
| 3D-QSAR | Develop predictive models for biological activity based on molecular structure. mdpi.com | Guidelines for modifying the o-tolyl or pyrazole core to enhance potency. |
| Molecular Dynamics | Assess the stability of the ligand-protein complex over time. nih.gov | Confirmation of stable binding interactions suggested by docking. |
| ADME Prediction | Predict Absorption, Distribution, Metabolism, and Excretion properties. | Early assessment of drug-likeness and potential pharmacokinetic issues. |
Exploration of Novel Biological Target Mechanisms and Pathways
The pyrazole scaffold is found in drugs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.govmdpi.com The structural features of this compound suggest several promising avenues for biological investigation. The 4-aryl pyrazole motif is a key feature in many protein kinase inhibitors, where the aryl group often occupies a hydrophobic pocket. nih.gov
Future research should explore its potential as an inhibitor of:
Protein Kinases: Many cancers are driven by aberrant kinase activity. This compound could be screened against panels of kinases (e.g., JAK1, B-Raf, VEGFR-2) to identify novel anticancer activities. mdpi.comnih.gov The ortho-methyl group on the tolyl ring could confer selectivity for specific kinases. nih.gov
Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anticancer agents. Novel pyrazole-based HDAC inhibitors have recently been developed, suggesting this as a potential target class. nih.gov
Cyclooxygenase (COX) Enzymes: Pyrazole is the core of the selective COX-2 inhibitor Celecoxib. The anti-inflammatory potential of this new derivative warrants investigation. rroij.com
Antimicrobial Targets: Pyrazole derivatives have shown activity against various bacteria and fungi, including resistant strains like MRSA. nih.gov Screening against a panel of pathogens could reveal novel antimicrobial properties.
| Target Class | Therapeutic Area | Rationale for Investigation | Key Examples |
|---|---|---|---|
| Protein Kinases | Oncology | The 4-aryl pyrazole is a known kinase-binding scaffold. researchgate.netnih.gov | Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/2) nih.gov |
| COX/LOX Enzymes | Inflammation, Pain | Pyrazole is the core of several NSAIDs. nih.gov | Celecoxib, Tepoxalin nih.govmdpi.com |
| HDACs | Oncology | Novel pyrazole-based HDAC inhibitors show promise. nih.gov | Aminobenzamide-pyrazole hybrids nih.gov |
| Bacterial/Fungal Enzymes | Infectious Disease | Broad-spectrum antimicrobial activity is reported for pyrazoles. nih.govrroij.com | Aniline-derived pyrazoles active against MRSA nih.gov |
Integration of this compound into Multifunctional Molecular Systems
The N-propargyl group is an exceptionally versatile functional handle due to its terminal alkyne, which can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click chemistry" reaction. csmres.co.uksigmaaldrich.com This enables the straightforward conjugation of the pyrazole scaffold to other molecules, opening the door to creating sophisticated, multifunctional systems. nih.gov
Future research directions include:
Targeted Drug Conjugates: Linking the pyrazole to a targeting moiety (e.g., an antibody or small molecule) could deliver it specifically to cancer cells, enhancing efficacy and reducing systemic toxicity.
PROTACs (Proteolysis Targeting Chimeras): The molecule could serve as the "warhead" in a PROTAC, where it is linked via a linker to an E3 ligase-binding molecule. This would induce the targeted degradation of a specific protein rather than just inhibiting it. nih.gov
Diagnostic Probes: Attaching a fluorescent dye or a positron-emitting radionuclide to the propargyl group would create probes for bioimaging, allowing for the visualization of target engagement in cells or in vivo.
Hybrid Molecules: The pyrazole could be combined with another pharmacophore to create a single molecule with dual therapeutic action, potentially overcoming drug resistance. mdpi.com
| Multifunctional System | Concept | Role of this compound | Potential Impact |
|---|---|---|---|
| PROTACs | A bifunctional molecule that induces targeted protein degradation. nih.gov | The "warhead" that binds to the target protein. | Overcoming resistance to traditional inhibitors. |
| Fluorescent Probes | A molecule that reports on the location or activity of a biological target. | The targeting scaffold, linked to a fluorophore via the alkyne. | Tool for target validation and diagnostic imaging. |
| Hybrid Drugs | A single molecule designed to hit two distinct biological targets. mdpi.com | One of two active pharmacophores. | Synergistic efficacy and reduced potential for resistance. |
| Drug Delivery Systems | Conjugation to polymers or nanoparticles for improved delivery. ijpsjournal.com | The active drug payload "clicked" onto a delivery vehicle. | Enhanced solubility, stability, and targeted delivery. |
Investigation of Emerging Applications in Catalysis and Materials Science
Emerging applications to explore include:
Homogeneous Catalysis: Pyrazole-based ligands are used to create metal complexes that catalyze a variety of organic reactions, such as oxidation and polymerization. nih.govrsc.org The compound could be explored as a ligand for copper, cobalt, or titanium catalysts, potentially mimicking the activity of metalloenzymes. nih.govrsc.org
Conducting Polymers: The aromatic nature of the pyrazole ring and the polymerizable alkyne group suggest that it could be a monomer for creating novel conducting polymers with unique electronic properties. rroij.com
Luminescent Materials: Many heterocyclic compounds, including pyrazoles, exhibit fluorescence. nih.govmdpi.com By modifying the aromatic substituents, it may be possible to develop new solid-state emitters for applications in organic light-emitting diodes (OLEDs). nih.gov
Energetic Materials: Nitrated pyrazole frameworks are being investigated as high-performance energetic materials due to their high heat of formation and thermal stability. acs.org While not nitrated, the pyrazole core is a recognized scaffold in this field.
| Field | Application | Role of this compound |
|---|---|---|
| Catalysis | Ligand for Metal Complexes | The pyrazole nitrogen atoms coordinate to a metal center (e.g., Cu, Co, Ti) to form an active catalyst for oxidation or polymerization reactions. nih.govrsc.org |
| Materials Science | Monomer for Polymers | The propargyl group can undergo polymerization to create novel materials with tailored electronic or physical properties. rroij.com |
| Luminescent Compound | The conjugated system could be functionalized to create a solid-state emitter for OLEDs or sensors. nih.govmdpi.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole?
- Answer : The compound can be synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-ketoesters or α,β-unsaturated ketones. A propargyl group can be introduced via nucleophilic substitution using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Regioselectivity in pyrazole formation can be controlled using N-tosylhydrazones, as demonstrated in regioselective syntheses of functionalized pyrazoles .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Answer :
- ¹H/¹³C NMR : Confirm the presence of the propargyl group (δ ~2.5 ppm for ≡C-H; ~70–85 ppm for sp-hybridized carbons) and o-tolyl substituents (δ ~2.3 ppm for methyl; aromatic protons at δ 6.8–7.5 ppm) .
- IR Spectroscopy : Identify alkyne C≡C stretches (~2100 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the substituents .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?
- Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane or ethanol/water) at 4°C is effective. For pyrazole derivatives, maintaining low supersaturation and avoiding rapid cooling minimizes twinning. Use SHELXL for refinement and ORTEP for visualization of anisotropic displacement parameters .
Advanced Research Questions
Q. How can regioselectivity challenges in propargylation reactions be addressed?
- Answer : Propargylation at the pyrazole N1 position can be achieved using propargyl bromide with a bulky base (e.g., DBU) to suppress competing O-alkylation. Monitoring reaction progress via TLC or in situ FTIR helps optimize reaction time and temperature . Computational modeling (e.g., DFT) of transition states can predict regioselectivity trends .
Q. What analytical approaches resolve discrepancies in crystallographic data interpretation?
- Answer : Anisotropic displacement parameters (ADPs) should be analyzed using SHELXL’s rigid-bond restraint (RIGU) to detect overfitting. For twinned crystals, twin refinement with BASF and HKLF5 instructions in SHELXL improves data reliability . Pair WinGX with PLATON to validate hydrogen bonding and π-π stacking interactions .
Q. Which computational methods predict the electronic structure and reactivity of this pyrazole derivative?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Molecular Dynamics (MD) : Simulate solvation effects in biological environments (e.g., water/DMSO) using AMBER or GROMACS to assess stability .
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or antimicrobial targets) .
Methodological Notes
- Synthesis Optimization : For scale-up, replace traditional column chromatography with recrystallization or flash chromatography using silica gel (60–120 mesh) .
- Crystallography Workflow : Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution datasets. Refinement with SHELXL includes TWIN/BASF commands for handling pseudo-merohedral twinning .
- Biological Assays : For antimicrobial testing, use microbroth dilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
